molecular formula C11H7N3O5 B1617903 5-Nitro-2-(3-nitrophenoxy)pyridine CAS No. 6960-10-7

5-Nitro-2-(3-nitrophenoxy)pyridine

Cat. No. B1617903
CAS RN: 6960-10-7
M. Wt: 261.19 g/mol
InChI Key: XBTCAPPEKXOYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(3-nitrophenoxy)pyridine is a chemical compound with the molecular formula C11H7N3O5 . It is also known as a nitropyridine .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(3-nitrophenoxy)pyridine consists of 11 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The molecular weight is approximately 261.19 g/mol .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Safety And Hazards

The safety data sheet for nitropyridines indicates that they are harmful if swallowed, in contact with skin, or if inhaled . They cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for the specific compound 5-Nitro-2-(3-nitrophenoxy)pyridine are not explicitly mentioned in the retrieved papers, research in the field of nitropyridines is ongoing. For instance, there is interest in the reactions of β-nitropyridines, which have been difficult to obtain before . Additionally, there are questions about why certain reactions occur at the benzylic position .

properties

IUPAC Name

5-nitro-2-(3-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-10(6-8)19-11-5-4-9(7-12-11)14(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTCAPPEKXOYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290579
Record name 5-nitro-2-(3-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(3-nitrophenoxy)pyridine

CAS RN

6960-10-7
Record name NSC69700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-2-(3-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(3-nitrophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(3-nitrophenoxy)pyridine
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(3-nitrophenoxy)pyridine
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(3-nitrophenoxy)pyridine
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(3-nitrophenoxy)pyridine
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(3-nitrophenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.